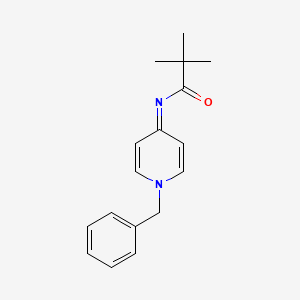

![molecular formula C22H28O2P2 B2875005 (3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole CAS No. 2207601-04-3](/img/structure/B2875005.png)

(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

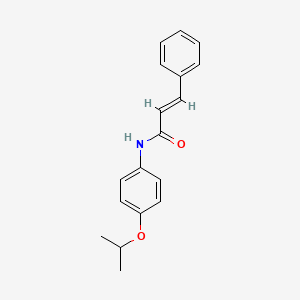

“(3S,3’S)-3,3’-Di-tert-butyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole” is a type of phosphorus compound . It is a white to off-white solid . It is air sensitive and should be stored in cold conditions .

Synthesis Analysis

The synthesis of P-chiral phosphines, such as this compound, is a challenging task and has been rarely investigated . A nickel complex was reported to perform well in a P-C coupling reaction to generate P-chiral phosphine .Molecular Structure Analysis

The molecular formula of this compound is C26H36O2P2 . The structure of this compound is based on a 2,3-dihydrobenzo[d][1,3]oxaphosphole motif .Chemical Reactions Analysis

This compound, as a P-chiral phosphorus ligand, has been used in various asymmetric transformations, including asymmetric Suzuki–Miyaura coupling, asymmetric palladium-catalyzed dearomative cyclization, asymmetric hydroboration/diboration, asymmetric nickel-catalyzed reductive coupling, asymmetric palladium-catalyzed intramolecular arylation, asymmetric alkene aryloxyarylation, asymmetric α-arylation, asymmetric Heck reaction, and asymmetric nucleophilic addition .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It is air sensitive and should be stored in cold conditions . Its unique structural and physical properties include conformational unambiguousness, high tunability of electronic and steric properties .Wissenschaftliche Forschungsanwendungen

Catalysis and Ligand Development

Phosphorus-containing compounds, including benzoxaphospholes and related derivatives, play a crucial role in catalysis and the development of ligands for asymmetric synthesis. For example, novel chiral 2-phosphino-2,3-dihydrobenzo[d][1,3]oxaphosphole ligands have been developed and applied in rhodium-catalyzed asymmetric hydrogenation, achieving excellent enantioselectivities and reactivities (Wenjun Tang et al., 2010). Such advancements underscore the potential of phosphorus compounds in enhancing the efficiency and selectivity of catalytic processes.

Material Science and Fluorescence

In material science, phosphorus compounds are investigated for their photophysical properties. Research on benzoxaphospholes and new benzobisoxaphospholes has shown that these compounds display blue fluorescence. This property is attributed to bona fide P=C p-p pi bonds, making these materials suitable for applications in organic light-emitting diodes (OLEDs) and as photocopies of the properties of other conjugated organic molecules (Marlena P. Washington et al., 2010).

Chemical Synthesis and Reactivity

Phosphorus-containing heterocycles, like benzoxaphospholes, are integral to novel synthetic pathways. They are involved in reactions with acetylenes, showcasing the regioselectivity and versatility of these compounds in forming new chemical entities. This reactivity forms the basis for developing new materials and molecules with potential applications in various fields, including pharmaceuticals and agrochemicals (A. V. Nemtarev et al., 2018).

Zukünftige Richtungen

The development of new and efficient chiral phosphorus ligands with new structural motifs remains an important subject of research . The recent progress of asymmetric catalysis made by chemists includes the development of new chiral ligands, transition metal-catalyzed asymmetric reactions, asymmetric organocatalytic reactions, and new strategies for asymmetric catalysis .

Eigenschaften

IUPAC Name |

(3S)-3-tert-butyl-4-[(3S)-3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl]-2H-1,3-benzoxaphosphole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2P2/c1-21(2,3)25-13-23-17-11-7-9-15(19(17)25)16-10-8-12-18-20(16)26(14-24-18)22(4,5)6/h7-12H,13-14H2,1-6H3/t25-,26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHIWGYUNCCXKO-CLJLJLNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OCP4C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C4C(=CC=C3)OC[P@]4C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

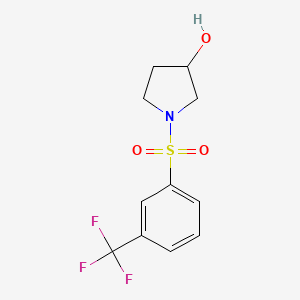

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2874922.png)

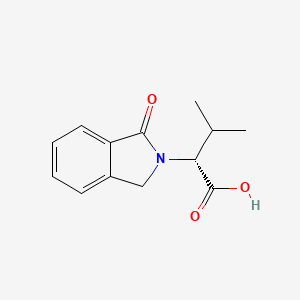

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2874926.png)

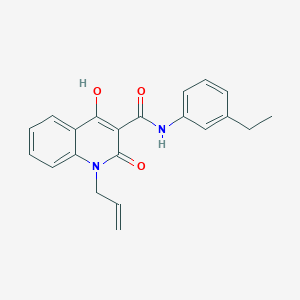

![(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2874929.png)

![6-[(4-Prop-2-ynyl-1,4-diazepan-1-yl)sulfonyl]thieno[3,2-b]pyridine](/img/structure/B2874930.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2874932.png)

![3-{2-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2874933.png)